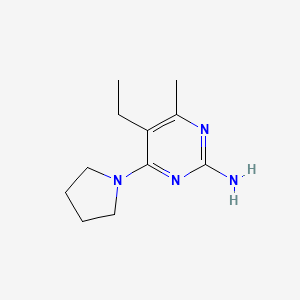
5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .
Mode of Action
5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine: interacts with these targets by inhibiting their growth and proliferation . The compound’s interaction with its targets leads to significant changes in the organisms’ ability to survive and reproduce .
Biochemical Pathways
The biochemical pathways affected by 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine are those essential for the survival and reproduction of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The downstream effects of this interaction include the inhibition of these organisms’ growth and proliferation .
Result of Action
The molecular and cellular effects of 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine ’s action include the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This results in a decrease in the severity of the diseases caused by these organisms .
生物活性
5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16N4
- CAS Number : 1733645
- Structure : The compound features a pyrimidine ring substituted with an ethyl group, a methyl group, and a pyrrolidine moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
- Antifungal Activity : Similar to its antibacterial effects, the compound has been tested against various fungal strains, showing promise in inhibiting their growth. The exact mechanism remains to be elucidated but may involve interference with fungal cell membrane integrity .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various derivatives of pyrimidine compounds highlighted that this compound showed significant antibacterial activity against common pathogens such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like norfloxacin .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects on cancer cell lines (e.g., Hela cells) indicated that the compound possesses moderate cytotoxicity, suggesting potential applications in cancer therapy. Further investigations are required to understand its selectivity and mechanism of action against cancer cells .
- Pharmacological Studies : Pharmacological profiling suggests that the compound may act through multiple pathways, including modulation of neurotransmitter systems, which could explain its diverse biological activities beyond antimicrobial effects .
特性
IUPAC Name |
5-ethyl-4-methyl-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-9-8(2)13-11(12)14-10(9)15-6-4-5-7-15/h3-7H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBRHAVBCYLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCCC2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














